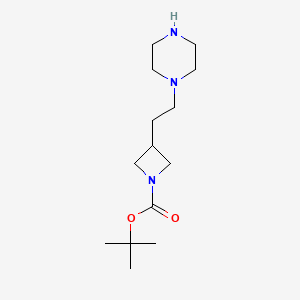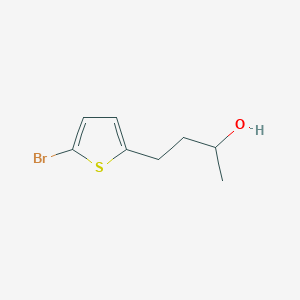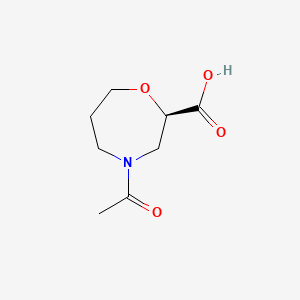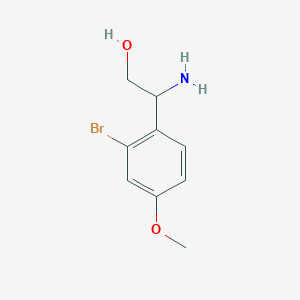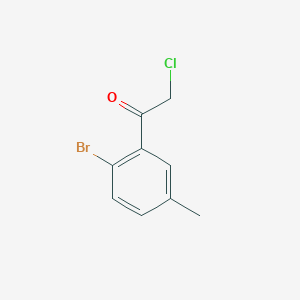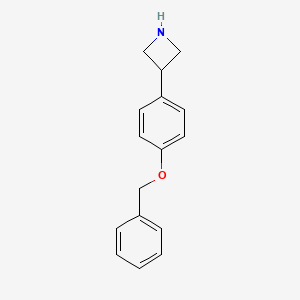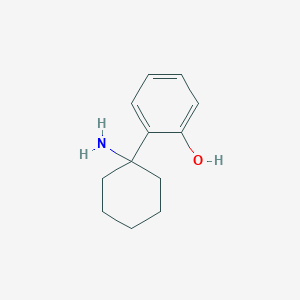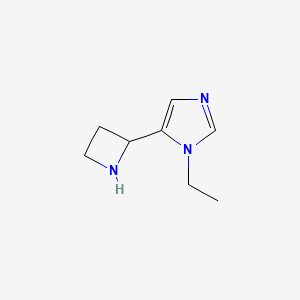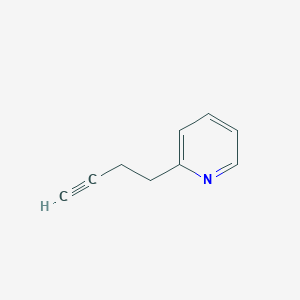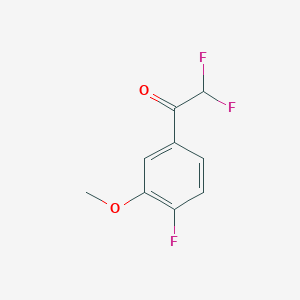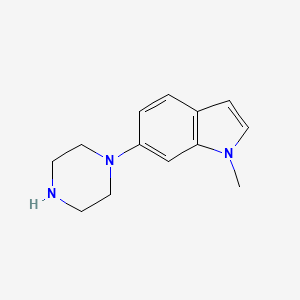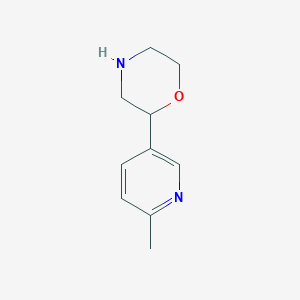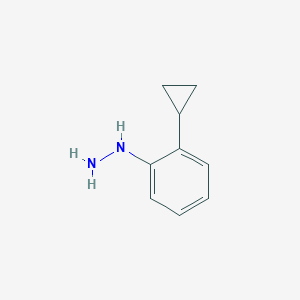![molecular formula C12H12F3NO2 B13605520 Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate](/img/structure/B13605520.png)
Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a pyridine ring with a carboxylate ester group. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable compound for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclobutyl ring, followed by the introduction of the trifluoromethyl group through a trifluoromethylation reaction. The final step involves the esterification of the pyridine ring to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
化学反应分析
Types of Reactions
Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s stability and lipophilicity make it useful in studying biological systems and drug delivery mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- Methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate
- Methyl 6-[1-(trifluoromethyl)cyclohexyl]pyridine-2-carboxylate
- Methyl 6-[1-(trifluoromethyl)cyclopentyl]pyridine-2-carboxylate
Uniqueness
Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate is unique due to its specific ring structure and the presence of the trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability and lipophilicity, which are not observed in similar compounds with different ring sizes or substituents.
属性
分子式 |
C12H12F3NO2 |
|---|---|
分子量 |
259.22 g/mol |
IUPAC 名称 |
methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H12F3NO2/c1-18-10(17)8-4-2-5-9(16-8)11(6-3-7-11)12(13,14)15/h2,4-5H,3,6-7H2,1H3 |
InChI 键 |
UOGHDARZFFSOHU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC(=CC=C1)C2(CCC2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



